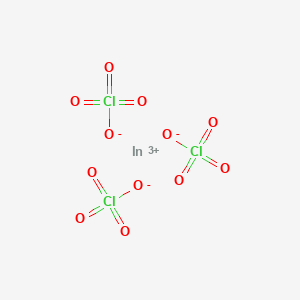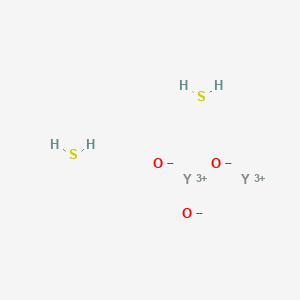
Yttrium oxide sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium oxide sulfide is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a promising material for various applications, including catalysis, energy storage, and biomedical applications. In
Wirkmechanismus
The mechanism of action of yttrium oxide sulfide is not fully understood. However, studies have suggested that its unique properties, such as its high surface area and electronic structure, contribute to its excellent catalytic activity and energy storage capabilities.
Biochemische Und Physiologische Effekte
Yttrium oxide sulfide has not been extensively studied for its biochemical and physiological effects. However, studies have suggested that it is biocompatible and has low toxicity, making it a promising material for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
Yttrium oxide sulfide has several advantages for lab experiments, including its high stability, low toxicity, and excellent catalytic activity. However, one limitation of yttrium oxide sulfide is its high cost, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of yttrium oxide sulfide. In the field of catalysis, future research could focus on optimizing the synthesis method and exploring its catalytic activity for new reactions. In the field of energy storage, future research could focus on improving its cycling stability and exploring its potential for other energy storage applications. In biomedical applications, future research could focus on exploring its potential as a drug delivery system or as a contrast agent for other imaging modalities. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of yttrium oxide sulfide.
Synthesemethoden
The synthesis of yttrium oxide sulfide involves the reaction of yttrium oxide with hydrogen sulfide gas at high temperatures. This reaction results in the formation of yttrium oxide sulfide, which can be further characterized using various analytical techniques such as X-ray diffraction, scanning electron microscopy, and transmission electron microscopy.
Wissenschaftliche Forschungsanwendungen
Yttrium oxide sulfide has been extensively studied for its potential applications in various fields. In the field of catalysis, yttrium oxide sulfide has been shown to exhibit excellent catalytic activity for various reactions, including the hydrogenation of alkenes and the oxidative dehydrogenation of propane. In the field of energy storage, yttrium oxide sulfide has been explored as an electrode material for lithium-ion batteries due to its high specific capacity and good cycling stability. In biomedical applications, yttrium oxide sulfide has been investigated for its potential as a contrast agent for magnetic resonance imaging (MRI) due to its high relaxivity.
Eigenschaften
CAS-Nummer |
11099-13-1 |
|---|---|
Produktname |
Yttrium oxide sulfide |
Molekularformel |
H4O3S2Y2 |
Molekulargewicht |
293.98 g/mol |
IUPAC-Name |
oxygen(2-);sulfane;yttrium(3+) |
InChI |
InChI=1S/3O.2H2S.2Y/h;;;2*1H2;;/q3*-2;;;2*+3 |
InChI-Schlüssel |
IDBALYOVRPIEAM-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].S.S.[Y+3].[Y+3] |
Kanonische SMILES |
[O-2].[O-2].[O-2].S.S.[Y+3].[Y+3] |
Andere CAS-Nummern |
11099-13-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






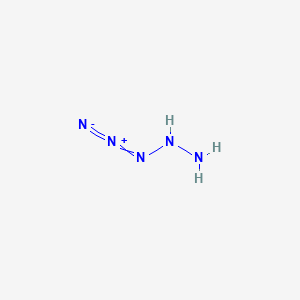




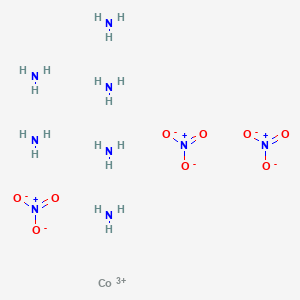
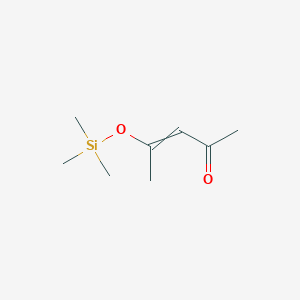
![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)


